Technical Guide: 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic Acid
Technical Guide: 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic Acid
CAS Number: 20389-07-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid, a molecule of interest within the broader class of quinoline-4-carboxylic acids known for their diverse pharmacological potential. Due to the limited publicly available data specific to this compound, this guide also incorporates information from closely related analogs to provide a thorough understanding of its potential synthesis, biological activities, and mechanisms of action.
Chemical Properties and Synthesis
2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid belongs to the family of quinoline carboxylic acids, which are characterized by a quinoline core with a carboxylic acid moiety at the 4-position. The synthesis of such compounds is well-established in organic chemistry, with the Pfitzinger and Doebner reactions being two of the most common methods.
Table 1: Physicochemical Properties of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid
| Property | Value |
| CAS Number | 20389-07-5 |
| Molecular Formula | C₁₈H₁₅NO₂ |
| Molecular Weight | 277.32 g/mol |
| IUPAC Name | 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid |
Experimental Protocols for Synthesis
a) Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid.[1][2]
Protocol:
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In a round-bottom flask, dissolve isatin and 1-(2,5-dimethylphenyl)ethan-1-one in ethanol.
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Add a solution of potassium hydroxide in water to the mixture.
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Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.
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After completion, cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
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Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent to obtain pure 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid.
b) Doebner Reaction
The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[3][4]
Protocol:
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In a suitable solvent such as ethanol, mix 2,5-dimethylaniline, an appropriate aldehyde, and pyruvic acid.
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Heat the mixture to reflux for a specified period.
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Monitor the reaction by thin-layer chromatography.
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Upon completion, cool the reaction mixture to allow the product to crystallize.
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Filter the solid, wash with a cold solvent, and purify by recrystallization.
Caption: General workflows for the synthesis of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid.
Potential Biological Activities
While specific biological data for 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid is not extensively available in the public domain, the quinoline-4-carboxylic acid scaffold is a well-known pharmacophore with a wide range of reported biological activities. Research on analogous compounds suggests potential applications in several therapeutic areas.[5][6]
a) Anticancer Activity
Numerous derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated for their anticancer properties.[7] These compounds have been shown to inhibit various cancer cell lines through different mechanisms, including the inhibition of histone deacetylases (HDACs) and sirtuins.[7][8]
Table 2: Anticancer Activity of Selected 2-Arylquinoline-4-carboxylic Acid Analogs
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Analog D28 | K562 (Leukemia) | Potent antiproliferative activity | [7] |
| Analog P6 | MLLr leukemic cell lines | 7.2 µM (SIRT3 inhibition) | [8] |
| Analog 41 | DHODH Inhibition | 9.71 ± 1.4 nM | [9] |
| Analog 43 | DHODH Inhibition | 26.2 ± 1.8 nM | [9] |
b) Antibacterial Activity
The quinoline core is a fundamental component of many antibacterial agents. Derivatives of 2-phenyl-quinoline-4-carboxylic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria.[10]
Table 3: Antibacterial Activity of Selected 2-Phenylquinoline-4-carboxylic Acid Analogs
| Compound | Bacterial Strain | Activity (MIC) | Reference |
| Analog 5a₄ | Staphylococcus aureus | 64 µg/mL | [10] |
| Analog 5a₇ | Escherichia coli | 128 µg/mL | [10] |
c) Anti-inflammatory Activity
Quinoline derivatives have also been explored for their anti-inflammatory potential.[11] Studies on related quinoline-4-carboxylic acids have shown that they can exert anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[6][11]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the cytotoxic effects of a compound on cancer cell lines.
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Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid (or analogs) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.
Potential Signaling Pathways
The biological effects of quinoline-4-carboxylic acid derivatives are often attributed to their interaction with specific signaling pathways. While the precise pathways modulated by 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid are not yet elucidated, related compounds have been shown to influence key cellular processes.
For instance, some quinoline derivatives with anticancer activity have been found to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in cell proliferation and survival.[12]
Caption: A potential mechanism of action for quinoline-4-carboxylic acid derivatives via inhibition of the STAT3 signaling pathway.
Conclusion and Future Directions
2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid is a compound with a well-defined chemical structure and accessible synthetic routes. While specific biological data for this molecule is sparse, the broader family of 2-aryl-quinoline-4-carboxylic acids demonstrates significant potential in oncology, infectious diseases, and inflammatory conditions.
Future research should focus on:
-
Detailed Biological Screening: Comprehensive in vitro and in vivo studies to determine the specific anticancer, antibacterial, and anti-inflammatory activities of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further derivatives to optimize potency and selectivity for specific biological targets.
This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid and its analogs.
References
- 1. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doebner reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]

